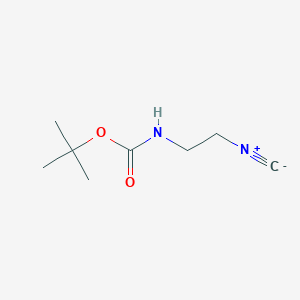

Tert-butyl N-(2-isocyanoethyl)carbamate

Description

Overview of Isocyanides in Contemporary Organic Synthesis

Isocyanides, also known as isonitriles, are a fascinating class of organic compounds characterized by the functional group -N⁺≡C⁻. uni.lu As isomers of nitriles (-C≡N), they possess a unique electronic structure with a formally divalent carbon atom, which imparts both nucleophilic and electrophilic character. chemicalbook.comnih.gov This duality is the cornerstone of their remarkable reactivity and widespread use as powerful building blocks in organic synthesis. uni.luchemicalbook.com

First discovered in the mid-19th century, isocyanide chemistry has evolved into a vital sub-discipline of organic chemistry. sigmaaldrich.com A significant turning point was the development of reliable synthetic methods, such as the dehydration of formamides, which made a broader range of isocyanides accessible for research. uni.lunih.gov

In contemporary synthesis, isocyanides are most renowned for their central role in multicomponent reactions (MCRs). chemicalbook.comsigmaaldrich.com MCRs are one-pot processes where three or more reactants combine to form a complex product, embodying the principles of atom economy and procedural efficiency. google.com Isocyanides are key players in some of the most powerful MCRs, including the Passerini and Ugi reactions. uni.luchemicalbook.comgoogle.com These reactions enable the rapid assembly of complex, highly functionalized molecules, such as peptide-like structures (peptidomimetics), from simple precursors. This capacity has made isocyanide-based MCRs indispensable tools in combinatorial chemistry and drug discovery for generating large libraries of diverse compounds. chemicalbook.comgoogle.com

Strategic Utility of Protective Groups in Multifunctional Reagents

In the synthesis of complex organic molecules, chemists often work with multifunctional reagents—compounds that possess more than one reactive site. A significant challenge in using such reagents is achieving chemoselectivity, which is the ability to have one functional group react while another remains unchanged. This is where the strategic use of protective groups becomes essential.

A protecting group is a chemical moiety that is temporarily attached to a specific functional group to render it inert to the conditions of a subsequent reaction. After the desired transformation is complete, the protecting group can be removed to restore the original functionality. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. It is valued for its stability across a broad range of reaction conditions, including basic and nucleophilic environments, yet it can be readily and cleanly cleaved under acidic conditions.

The use of a protecting group like Boc allows for the creation of bifunctional building blocks that can participate in sequential reactions in a controlled manner. A reagent can be designed where one functional group is "active" and participates in a reaction, while the other, protected group is "masked." Following the initial reaction, a simple deprotection step unmasks the second functional group, making it available for a subsequent transformation, such as an intramolecular cyclization. This strategy provides chemists with precise control over the synthetic sequence, enabling the construction of intricate molecular architectures that would be difficult to access otherwise.

Academic Relevance of Tert-butyl N-(2-isocyanoethyl)carbamate as a Versatile Synthetic Building Block

Tert-butyl N-(2-isocyanoethyl)carbamate is a prime example of a strategically designed, bifunctional reagent that has significant academic relevance. This compound ingeniously combines two key functionalities within one molecule: a reactive isocyanide group and a Boc-protected primary amine.

The power of this building block lies in its ability to participate in sequential reaction cascades. The isocyanide moiety can first engage in an isocyanide-based multicomponent reaction, such as the Ugi or Passerini reaction, to rapidly construct a linear, peptide-like scaffold. In this initial step, the Boc-protected amine remains inert.

Following the MCR, the Boc group can be easily removed by treatment with acid. This deprotection step reveals a terminal primary amine, which is then positioned to react with another functional group within the newly formed molecule. This second step is often an intramolecular cyclization, which transforms the linear precursor into a constrained cyclic structure. This Ugi-Deprotection-Cyclization (UDC) strategy is a powerful method for synthesizing cyclic peptidomimetics, which are of great interest in medicinal chemistry due to their enhanced stability and defined conformations.

The academic relevance of tert-butyl N-(2-isocyanoethyl)carbamate stems from its role as a linchpin in this elegant and efficient synthetic strategy. It provides a reliable and versatile route to complex heterocyclic and macrocyclic structures that are otherwise challenging to synthesize. Its application showcases the sophisticated use of protecting groups in combination with the efficiency of multicomponent reactions to achieve molecular diversity and complexity.

Compound Properties

Below is a table summarizing the key chemical and physical properties of Tert-butyl N-(2-isocyanoethyl)carbamate.

| Property | Value |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| Monoisotopic Mass | 170.10553 Da uni.lu |

| IUPAC Name | tert-butyl N-(2-isocyanoethyl)carbamate uni.lu |

| InChI Key | AOPWQDKNHIBIRD-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | CC(C)(C)OC(=O)NCC[N+]#[C-] uni.lu |

| CAS Number | 80865-98-5 |

Properties

IUPAC Name |

tert-butyl N-(2-isocyanoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h5-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPWQDKNHIBIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373776 | |

| Record name | tert-Butyl (2-isocyanoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215254-91-4 | |

| Record name | 1,1-Dimethylethyl N-(2-isocyanoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215254-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-isocyanoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-isocyanoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl N 2 Isocyanoethyl Carbamate

Established Synthetic Routes to the Isocyanide Moiety

The creation of the isocyanide functional group is a key step in the synthesis of the target compound. The most common and established methods begin with an ethylamine (B1201723) derivative, which is then converted to the isocyanide.

Dehydration of Formamide (B127407) Precursors

A prevalent and versatile method for the synthesis of isocyanides is the dehydration of N-substituted formamides. In the context of tert-butyl N-(2-isocyanoethyl)carbamate, this involves the dehydration of a formamide precursor, namely tert-butyl N-(2-formamidoethyl)carbamate. This dehydration can be accomplished using a variety of reagents.

Common dehydrating agents include phosphoryl chloride (POCl₃), p-toluenesulfonyl chloride (TsCl), and the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate). The reaction mechanism generally involves the activation of the formamide oxygen by the dehydrating agent, followed by elimination of water to form the isocyanide. The choice of dehydrating agent can be crucial for optimizing the yield and purity of the final product, with milder reagents like the Burgess reagent often being employed to avoid side reactions. psu.eduorgsyn.org The general transformation is depicted below:

Figure 1: Dehydration of a formamide precursor to an isocyanide.

Conversion from N-tert-butyloxycarbonyl-1,2-ethylenediamine and Related Precursors

An alternative and efficient route to tert-butyl N-(2-isocyanoethyl)carbamate starts from the readily available N-tert-butyloxycarbonyl-1,2-ethylenediamine. This pathway involves a two-step sequence: formylation of the free amino group followed by dehydration of the resulting formamide.

The formylation can be achieved using various formylating agents, such as ethyl formate (B1220265) or a mixture of formic acid and acetic anhydride. This step selectively converts the primary amine to a formamide without affecting the Boc-protected amine. The subsequent dehydration of the intermediate, tert-butyl N-(2-formamidoethyl)carbamate, proceeds as described in the previous section. This approach is advantageous as it utilizes a commercially available and selectively protected diamine, streamlining the synthesis.

Strategies for Incorporating the Carbamate (B1207046) Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. In the synthesis of tert-butyl N-(2-isocyanoethyl)carbamate, the Boc group is typically introduced at an early stage.

The most common strategy involves the mono-N-Boc protection of ethylenediamine (B42938). This can be achieved by reacting ethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). By controlling the stoichiometry and reaction conditions, selective mono-protection can be favored, yielding N-tert-butyloxycarbonyl-1,2-ethylenediamine, the key precursor for the route described in section 2.1.2. This ensures that one of the amino groups is available for conversion to the isocyanide, while the other remains protected.

Optimization of Reaction Conditions for Scalable Synthesis

For the large-scale synthesis of tert-butyl N-(2-isocyanoethyl)carbamate, the optimization of reaction conditions is critical to maximize yield, minimize costs, and ensure safety and efficiency. Key parameters for optimization include the choice of dehydrating agent, solvent, temperature, and reaction time.

Phosgene-free synthetic routes are highly desirable for industrial applications due to the toxicity of phosgene. google.com The dehydration of the formamide precursor is a focal point for optimization. A comparison of different dehydrating agents reveals significant variations in yield and reaction conditions. For instance, while phosphoryl chloride is effective, it can sometimes lead to side products. Milder and more selective reagents like the Burgess reagent may offer higher purity despite potentially higher costs. orgsyn.org The choice of solvent is also crucial, with non-polar aprotic solvents often being favored to facilitate the dehydration process.

| Dehydrating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| POCl₃ | Pyridine | CH₂Cl₂ | 0 to RT | 2 | 85 |

| TsCl | Pyridine | Toluene | 80 | 4 | 78 |

| Burgess Reagent | - | THF | Reflux | 1 | 92 |

| Phosgene | Et₃N | CH₂Cl₂ | 0 | 1 | 95 |

Note: The data in this table is representative and compiled from various sources on isocyanide synthesis. Actual yields may vary depending on the specific substrate and reaction conditions.

The optimization for scalable synthesis also considers factors such as the ease of purification and the environmental impact of the reagents and solvents used. One-pot procedures, where the formylation and dehydration steps are carried out sequentially in the same reactor without isolation of the intermediate, are particularly attractive for large-scale production as they reduce handling and processing time.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl N 2 Isocyanoethyl Carbamate

Reactivity of the Isocyano Functional Group

The isocyano group (–N≡C) is characterized by a carbon atom with a lone pair of electrons and a formal negative charge, and a nitrogen atom with a formal positive charge. This electronic configuration allows the isocyanide carbon to exhibit both nucleophilic and electrophilic properties, making it a versatile reactant in a variety of chemical transformations.

A hallmark of isocyanide reactivity is its participation in multicomponent reactions, such as the Ugi and Passerini reactions, where it readily forms nitrilium ion intermediates. mdpi.comnih.gov In the context of the Ugi four-component reaction, the isocyanide attacks an iminium ion, which is formed in situ from an amine and a carbonyl compound. wikipedia.orgorganic-chemistry.org This nucleophilic addition leads to the formation of a reactive nitrilium ion. mdpi.comnih.gov

This nitrilium intermediate is a potent electrophile and is subsequently trapped by a nucleophile, typically a carboxylate anion, to form an α-adduct. nih.gov This adduct then undergoes a Mumm rearrangement to yield the final stable α-acylamino amide product. wikipedia.org The entire reaction sequence is driven by the irreversible Mumm rearrangement. wikipedia.org

Table 1: General Ugi Reaction Mechanism

| Step | Description | Intermediate |

|---|---|---|

| 1 | Formation of an imine from an amine and a ketone/aldehyde. | Imine |

| 2 | Protonation of the imine to form an iminium ion. | Iminium Ion |

| 3 | Nucleophilic attack of the isocyanide on the iminium ion. | Nitrilium Ion |

| 4 | Trapping of the nitrilium ion by a carboxylic acid. | α-Adduct |

Similarly, in the Passerini three-component reaction, the isocyanide reacts with a carbonyl compound and a carboxylic acid. wikipedia.org The reaction is believed to proceed through the formation of a hydrogen-bonded complex between the carbonyl compound and the carboxylic acid, which is then attacked by the isocyanide. nih.gov This concerted or ionic pathway also leads to the formation of a nitrilium-like intermediate that is subsequently trapped by the carboxylate. wikipedia.orgnih.gov

The terminal carbon atom of the isocyano group in tert-butyl N-(2-isocyanoethyl)carbamate exhibits dual reactivity. acs.org Its nucleophilic character is demonstrated in its initial attack on electrophilic species like the iminium ion in the Ugi reaction or the carbonyl carbon in the Passerini reaction. mdpi.comwikipedia.org This nucleophilicity arises from the lone pair of electrons on the carbon atom.

Conversely, the isocyanide carbon also possesses electrophilic character, which is evident in the reactivity of the nitrilium ion intermediate formed after the initial nucleophilic attack. mdpi.com The positively charged nitrogen atom in the nitrilium ion withdraws electron density from the adjacent carbon, making it susceptible to attack by nucleophiles such as carboxylates. nih.gov The frontier orbital theory can be used to rationalize this amphiphilic nature of the isocyanide carbon. acs.org

Influence of the Tert-butyl Carbamate (B1207046) Protecting Group on Reactivity

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions, including basic and nucleophilic environments. beilstein-journals.org In tert-butyl N-(2-isocyanoethyl)carbamate, the Boc group serves to mask the reactivity of the primary amine, allowing the isocyano group to undergo selective transformations.

The bulky tert-butyl group can exert a significant steric influence on the reactivity of the nearby isocyano group, potentially hindering the approach of bulky reactants. However, the ethyl spacer between the carbamate and the isocyano group likely mitigates this steric hindrance to a considerable extent.

The Boc group is known to be labile under acidic conditions. beilstein-journals.org Cleavage of the Boc group proceeds through protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. This acid sensitivity allows for the selective deprotection of the amine, which can then be utilized in subsequent synthetic steps. For instance, after a Ugi reaction, the Boc group can be removed to reveal a primary amine, which can then participate in cyclization reactions. nih.gov

Reaction Kinetics and Transition State Analysis

Detailed kinetic studies and transition state analyses specifically for reactions involving tert-butyl N-(2-isocyanoethyl)carbamate are not extensively reported in the literature. However, general principles from studies of similar multicomponent reactions can provide insights.

The Passerini reaction is generally considered to be a third-order reaction, being first order in each of the three components (isocyanide, carbonyl compound, and carboxylic acid). wikipedia.org The reaction rate is often enhanced in nonpolar, aprotic solvents, which supports a concerted mechanism involving a relatively non-polar cyclic transition state. nih.gov

Computational studies on the Ugi and Passerini reactions have provided theoretical models of the transition states. For the Passerini reaction, a cyclic transition state involving hydrogen bonding is often proposed. nih.gov In the Ugi reaction, the key transition state involves the nucleophilic attack of the isocyanide on the iminium ion to form the nitrilium intermediate. The stereochemical outcome of these reactions is determined in these early steps.

Table 2: Factors Influencing Reaction Rates in Isocyanide Multicomponent Reactions

| Factor | Influence on Passerini Reaction | Influence on Ugi Reaction |

|---|---|---|

| Solvent | Faster in nonpolar, aprotic solvents. nih.gov | Often performed in polar, aprotic solvents like DMF, but also successful in alcohols. wikipedia.org |

| Concentration | High concentrations lead to higher yields. organic-chemistry.org | High concentrations (0.5-2.0 M) give the best yields. wikipedia.org |

| Temperature | Typically run at room temperature. | Usually exothermic and proceeds rapidly at room temperature. |

| Reactant Sterics | Steric hindrance can affect reaction rates. broadinstitute.org | Generally less sensitive to steric hindrance. thieme-connect.de |

Applications of Tert Butyl N 2 Isocyanoethyl Carbamate in Multicomponent Reactions Mcrs

Role in Ugi Four-Component Reactions (U-4CR)

The Ugi four-component reaction (U-4CR) is a pivotal MCR that brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-acetamido carboxamide derivatives. nih.gov In this reaction, tert-butyl N-(2-isocyanoethyl)carbamate serves as a key isocyanide component, introducing a protected aminoethyl side chain that can be further modified after the initial reaction.

Synthesis of Complex Peptoid-like Scaffolds

The use of tert-butyl N-(2-isocyanoethyl)carbamate in the U-4CR offers a direct pathway for synthesizing peptoid-like structures. Peptoids, which are N-substituted glycines, are peptide mimics known for their increased resistance to proteolytic degradation. nih.gov The incorporation of this specific isocyanide introduces a flexible ethylcarbamate side chain. Following the removal of the Boc protecting group, this side chain can be further functionalized, enabling the rapid generation of diverse peptoid libraries.

Application in Combinatorial Macrocyclization Strategies

The products derived from the Ugi reaction utilizing tert-butyl N-(2-isocyanoethyl)carbamate are highly suitable for combinatorial macrocyclization strategies. nih.gov The presence of the Boc-protected amine allows for a post-reaction deprotection step, followed by an intramolecular cyclization to form macrocycles. beilstein-journals.org This Ugi-based macrocyclization approach is a powerful method for generating extensive libraries of cyclic compounds, which are of significant interest in drug discovery programs. researchgate.net The diversity of the resulting macrocycles can be easily controlled by varying the other three components of the initial Ugi reaction. nih.gov

Participation in Passerini Three-Component Reactions

The Passerini three-component reaction (P-3CR) is another fundamental MCR where an isocyanide, a carboxylic acid, and a carbonyl compound react to form an α-acyloxy carboxamide. nih.govwikipedia.org Tert-butyl N-(2-isocyanoethyl)carbamate can act as the isocyanide component in this reaction, yielding α-acyloxy carboxamides that feature a Boc-protected aminoethyl group. nih.gov This protected amine can later be deprotected to provide a primary amine, which serves as a handle for further chemical modifications, thereby expanding the molecular complexity and diversity of the products. nih.gov

Other Isocyanide-Based Multicomponent Cyclizations

Beyond the Ugi and Passerini reactions, tert-butyl N-(2-isocyanoethyl)carbamate is a versatile participant in a range of other isocyanide-based multicomponent cyclizations for the synthesis of various heterocyclic structures. nih.gov

Bifurcated Synthetic Approaches to Heterocycles

The reactivity of tert-butyl N-(2-isocyanoethyl)carbamate allows for its use in bifurcated synthetic pathways. In such approaches, the course of the reaction can be steered toward different heterocyclic products by carefully selecting the reaction partners and conditions. This divergent strategy enables the creation of significant molecular complexity from a common set of starting materials, providing access to a wide array of N-heterocycles. nih.gov

Formation of Polycyclic Quinazolinones

A notable application of tert-butyl N-(2-isocyanoethyl)carbamate is in the synthesis of polycyclic quinazolinones. acs.orgnih.gov In a one-pot reaction, this isocyanide can react with an anthranilic acid and an aldehyde through a sequential Ugi/intramolecular amidation process. acs.orgnih.gov The initial Ugi reaction forms a linear intermediate, which then undergoes an intramolecular cyclization to form the quinazolinone core, a privileged scaffold in medicinal chemistry. acs.orgnih.govresearchgate.net This method has been shown to be effective with various aliphatic isocyanides, including tert-butyl N-(2-isocyanoethyl)carbamate, yielding the desired products in good yields. acs.orgnih.gov

| Compound Name |

| Tert-butyl N-(2-isocyanoethyl)carbamate |

| Quinazolinone |

Table 1: Multicomponent Reactions Involving Tert-butyl N-(2-isocyanoethyl)carbamate

| Reaction Type | Components | Product Scaffold | Key Feature of Isocyanide |

| Ugi Four-Component Reaction (U-4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acetamido carboxamide | Introduces a protected aminoethyl side chain for post-modification. |

| Passerini Three-Component Reaction (P-3CR) | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy carboxamide | Provides a handle for further functionalization after deprotection. |

| Isocyanide-Based Multicomponent Cyclizations | Varies (e.g., 2-aminobenzaldehydes, anthranilic acids) | Diverse Heterocycles (e.g., Polycyclic Quinazolinones) | Enables bifurcated pathways and sequential cyclizations. |

Conjugate Additions and Cycloaddition Chemistry Involving Tert Butyl N 2 Isocyanoethyl Carbamate

Transition Metal-Catalyzed Conjugate Additions

The isocyano group, being a potent electron-withdrawing group, activates adjacent carbon-carbon double bonds towards nucleophilic attack, making isocyanoalkenes valuable substrates in conjugate addition reactions. The use of transition metal catalysts, particularly copper, has been instrumental in mediating these additions with a variety of nucleophiles.

Research has demonstrated the efficacy of copper(I) iodide-Pybox complexes in catalyzing the conjugate addition of a diverse range of sulfur, nitrogen, and carbon nucleophiles to isocyanoalkenes. nih.gov This catalytic system facilitates a novel class of conjugate additions that notably preserve the isocyanide functional group, which is often sensitive under other reaction conditions. The reaction proceeds via an anionic addition mechanism, which generates a metalated isocyanoalkane intermediate. This intermediate is capable of undergoing subsequent intramolecular SNi-type displacements, providing a rapid and efficient pathway to various functionalized and cyclic isocyanoalkanes. nih.gov While this methodology has been established for isocyanoalkenes in general, specific examples detailing the use of substrates derived from tert-butyl N-(2-isocyanoethyl)carbamate are not extensively documented in the reviewed literature. However, the general principles of this copper-catalyzed approach are expected to be applicable.

The general scheme for this transformation can be represented as follows:

In this generalized scheme, Nu represents a nucleophile and E+ represents an electrophile for the subsequent trapping of the metalated intermediate.

The application of anionic carbon nucleophiles in copper-catalyzed conjugate additions is a cornerstone of carbon-carbon bond formation in organic synthesis. While the copper-catalyzed addition of various nucleophiles to isocyanoalkenes has been reported, detailed studies on the scope and limitations specifically employing anionic carbon nucleophiles with substrates derived from tert-butyl N-(2-isocyanoethyl)carbamate are not prevalent in the available scientific literature.

Based on analogous systems, the scope of anionic carbon nucleophiles would likely include organometallic reagents such as Grignard reagents and organolithium compounds, as well as stabilized carbanions like enolates. The success of these reactions would be contingent on several factors, including the nature of the copper catalyst, the choice of ligands, the solvent system, and the reaction temperature.

Potential Scope and Foreseeable Limitations:

| Nucleophile Type | Potential for Reaction | Potential Limitations |

| Grignard Reagents | High | Potential for 1,2-addition to the isocyano group; sensitivity to steric hindrance. |

| Organolithium Reagents | High | High reactivity may lead to side reactions; often require cryogenic temperatures. |

| Enolates (e.g., from malonates) | Moderate to High | Basicity of the enolate may cause competing deprotonation or polymerization. |

| Organocuprates | High | Stoichiometric use of copper may be required; preparation of the cuprate. |

It is important to note that the isocyano group itself can be susceptible to nucleophilic attack, which presents a potential limitation. The choice of reaction conditions would be crucial to favor the desired 1,4-conjugate addition over a direct 1,2-addition to the isocyanide. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group in tert-butyl N-(2-isocyanoethyl)carbamate might also introduce steric hindrance that could influence the efficiency and selectivity of the conjugate addition.

Exploration of Cycloaddition Reactions with the Isocyanoethyl Motif

The isocyano group is a known participant in various cycloaddition reactions, acting as a one-atom component in [4+1] cycloadditions or as part of a larger dipolarophilic or dienophilic system. nih.govrsc.org The isocyanoethyl motif within tert-butyl N-(2-isocyanoethyl)carbamate offers a versatile scaffold for exploring such transformations.

While specific studies detailing the cycloaddition reactions of tert-butyl N-(2-isocyanoethyl)carbamate are not extensively reported, the reactivity of the isocyanide functionality suggests its potential participation in several types of cycloadditions:

[4+1] Cycloadditions: Isocyanides are well-documented to react with 1,3-dienes in the presence of a suitable catalyst to form five-membered nitrogen-containing heterocycles. The isocyanoethyl group could potentially undergo such reactions with various dienes.

1,3-Dipolar Cycloadditions: The isocyano group can also act as a dipolarophile in reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones to furnish five-membered heterocyclic rings. wikipedia.org For instance, the reaction with an azide (B81097) would yield a triazole ring.

Diels-Alder Type Reactions: While less common, the carbon-nitrogen triple bond of the isocyanide can, under certain conditions, participate as a dienophile in [4+2] cycloaddition reactions.

The presence of the carbamate (B1207046) group could influence the electronic properties of the isocyano moiety and thus its reactivity in cycloaddition reactions. Further research is required to fully explore and characterize the scope and utility of cycloaddition reactions involving the isocyanoethyl motif of tert-butyl N-(2-isocyanoethyl)carbamate.

Stereoselective Aspects in Addition and Cyclization Pathways

Achieving stereocontrol in conjugate additions and cycloaddition reactions is a significant objective in modern organic synthesis. The stereochemical outcome of these reactions involving substrates derived from tert-butyl N-(2-isocyanoethyl)carbamate would be influenced by several factors.

In the context of conjugate additions , the creation of a new stereocenter at the β-position of the original isocyanoalkene raises the question of enantioselectivity. The use of chiral ligands on the copper catalyst is a well-established strategy for inducing asymmetry in conjugate additions to electron-deficient alkenes. The stereochemistry of the addition is generally dictated by the facial selectivity of the nucleophilic attack on the alkene, which is controlled by the chiral environment provided by the catalyst. dalalinstitute.com The specific stereochemical course, whether syn or anti addition, would depend on the geometry of the alkene substrate and the nature of the nucleophile and catalyst system.

For cycloaddition reactions , the stereochemistry of the newly formed ring is a key consideration. In a concerted cycloaddition, the stereochemistry of the reactants is often transferred to the product in a predictable manner (the principle of conservation of orbital symmetry). For instance, in a Diels-Alder reaction, the relative stereochemistry of substituents on the dienophile is retained in the cycloadduct. In non-concerted, stepwise cycloadditions, the stereochemical outcome can be more complex, potentially leading to a mixture of diastereomers. The development of stereoselective cycloaddition pathways involving the isocyanoethyl motif would likely rely on the use of chiral catalysts or chiral auxiliaries to control the approach of the reacting partners.

Detailed experimental and computational studies would be necessary to elucidate the specific stereochemical pathways and to develop highly stereoselective addition and cyclization reactions for tert-butyl N-(2-isocyanoethyl)carbamate and its derivatives.

Transformations and Derivatization Strategies for Tert Butyl N 2 Isocyanoethyl Carbamate

Post-Reaction Functional Group Manipulation of Products

The isocyano group of tert-butyl N-(2-isocyanoethyl)carbamate is a key handle for introducing molecular complexity, primarily through its participation in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. The products of these reactions are often highly functionalized and serve as scaffolds for further chemical manipulation. A significant strategy in this regard is the utilization of post-MCR transformations to construct diverse heterocyclic systems.

The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amide derivatives. When tert-butyl N-(2-isocyanoethyl)carbamate is employed as the isocyanide component, the resulting product contains a Boc-protected ethylamine (B1201723) moiety attached to the amide nitrogen. This product can then undergo a variety of subsequent reactions.

One common post-Ugi modification is intramolecular cyclization. By carefully selecting the other components in the Ugi reaction, functional groups can be positioned to facilitate ring closure. For example, if the carboxylic acid component contains a nucleophilic group, it can subsequently react with an electrophilic center introduced via another component, leading to the formation of lactams, piperazines, or other heterocyclic structures. The reaction's high tolerance for various functional groups allows for the strategic incorporation of these reactive handles.

Similarly, the Passerini three-component reaction (P-3CR), which involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide, yields α-acyloxy amides. The products derived from tert-butyl N-(2-isocyanoethyl)carbamate in a Passerini reaction can also be subjected to post-reaction modifications. These can include cyclization strategies to form heterocycles like butenolides and isocoumarins, particularly when the initial reactants are pre-functionalized with groups that can participate in subsequent ring-forming reactions. wikipedia.org

Strategic Deprotection of the Tert-butyl Carbamate (B1207046)

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its relatively straightforward removal under acidic conditions. The strategic deprotection of the Boc group in derivatives of tert-butyl N-(2-isocyanoethyl)carbamate is a critical step in many synthetic sequences, unmasking a primary amine that can be used for further functionalization.

A variety of acidic reagents can be employed for Boc deprotection. The choice of reagent and conditions is often dictated by the presence of other acid-sensitive functional groups within the molecule. Common methods include the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate.

For substrates containing other acid-labile groups, milder deprotection conditions are necessary to ensure selectivity. Aqueous solutions of acids like phosphoric acid have been shown to be effective for the removal of Boc groups while leaving other sensitive functionalities intact. Lewis acids, such as zinc bromide in dichloromethane, have also been explored for the chemoselective deprotection of tert-butyl esters in the presence of Boc-protected amines, although the selectivity can be substrate-dependent.

A key consideration during Boc deprotection is the generation of the tert-butyl cation as a byproduct. This electrophilic species can potentially react with nucleophilic sites within the substrate, leading to unwanted side products. To mitigate this, scavengers such as triethylsilane or anisole (B1667542) are often added to the reaction mixture to trap the tert-butyl cation.

The deprotection of the Boc group in the products of Ugi or Passerini reactions involving tert-butyl N-(2-isocyanoethyl)carbamate liberates a primary ethylamine group. This newly exposed functional group can then be engaged in a variety of subsequent transformations, including acylation, alkylation, or participation in another multicomponent reaction, thereby expanding the molecular diversity of the synthesized compounds.

Synthesis of Advanced Intermediates and Analogues (e.g., related carbamate derivatives and isocyanides)

The versatility of tert-butyl N-(2-isocyanoethyl)carbamate extends to its use in the synthesis of a wide array of advanced intermediates and analogues. The multicomponent reactions it participates in are particularly powerful in this regard, as they allow for the rapid generation of diverse molecular scaffolds by simply varying the other input components.

Table 1: Examples of Advanced Intermediates from Multicomponent Reactions

| Reaction Type | Reactants (in addition to Tert-butyl N-(2-isocyanoethyl)carbamate) | Product Class | Potential for Analogue Synthesis |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid | α-Acylamino Amides | High diversity by varying the three other components. |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amides | High diversity by varying the two other components. |

The products of these reactions, as detailed in the table above, are themselves valuable intermediates. The α-acylamino amides from the Ugi reaction and the α-acyloxy amides from the Passerini reaction can be further elaborated, as discussed in the previous sections, to create complex molecular architectures. The combinatorial nature of these reactions makes them ideal for the construction of compound libraries for drug discovery and other applications.

Furthermore, derivatives of tert-butyl N-(2-isocyanoethyl)carbamate can be synthesized to introduce additional functionality or to modify the reactivity of the molecule. For example, analogues with different carbamate protecting groups can be prepared to achieve orthogonal deprotection strategies in a multi-step synthesis.

The synthesis of related isocyanides is also a relevant area of exploration. By modifying the ethylenediamine (B42938) backbone prior to the introduction of the isocyano and carbamate groups, a range of isocyanide building blocks with diverse properties can be accessed. These novel isocyanides can then be employed in multicomponent reactions to generate unique molecular scaffolds.

Advanced Mechanistic and Computational Studies of Reactions Involving Tert Butyl N 2 Isocyanoethyl Carbamate

Spectroscopic Analysis of Reaction Intermediates (e.g., in situ NMR)

The transient nature of intermediates in rapid, multicomponent reactions makes their isolation and characterization challenging. In situ spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), allow for the real-time observation of reacting species directly in the reaction vessel without altering the system.

In studies of reactions involving carbamate-protected isocyanides, such as the Ugi and Passerini reactions, NMR spectroscopy is a powerful tool for monitoring the consumption of starting materials and the formation of products. By acquiring spectra at various time intervals, kinetic profiles can be constructed. While the direct detection of short-lived intermediates like nitrilium ions in Ugi reactions is often difficult due to their low concentration and high reactivity, NMR can provide indirect evidence for their formation. For instance, the appearance and disappearance of signals corresponding to transient, semi-stable adducts can be tracked to support a proposed mechanistic pathway. mdpi.com

In a typical in situ NMR experiment for a Passerini reaction involving tert-butyl N-(2-isocyanoethyl)carbamate, a solution of the reactants (an aldehyde, a carboxylic acid, and the isocyanide) is prepared directly in an NMR tube. The reaction is initiated, often by bringing the sample to a specific temperature, and spectra are recorded sequentially. This approach allows for the identification of key species and can help differentiate between proposed mechanisms, such as concerted versus stepwise pathways.

Interactive Table 1: Representative ¹H NMR Chemical Shift Data for Monitoring a Passerini-type Reaction. This table illustrates typical shifts that would be monitored in an in situ NMR study. The data is representative of the types of compounds involved.

| Compound/Intermediate | Functional Group | Representative Chemical Shift (ppm) | Observation |

| Aldehyde | Aldehyde CH | 9.5 - 10.5 | Signal decreases over time |

| Carboxylic Acid | Carboxylic OH | 10.0 - 13.0 | Signal decreases over time |

| Tert-butyl N-(2-isocyanoethyl)carbamate | CH ₂-NC | 3.6 - 3.8 | Signal decreases over time |

| Tert-butyl N-(2-isocyanoethyl)carbamate | Boc C(CH ₃)₃ | 1.4 - 1.5 | Signal remains, shifts slightly in product |

| α-Adduct Intermediate | N-CH | 5.0 - 6.0 | Signal appears and may decrease |

| Final α-Acyloxy Amide Product | N-CH | 5.5 - 6.5 | Signal appears and increases over time |

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a cornerstone of modern mechanistic chemistry, providing profound insights into reaction pathways that are often inaccessible through experimental means alone. For reactions involving tert-butyl N-(2-isocyanoethyl)carbamate, DFT calculations are employed to map out the potential energy surface, locate transition states, and calculate activation energies, thereby elucidating the most probable reaction mechanism.

DFT studies on analogous isocyanide-based multicomponent reactions have helped to refine mechanistic proposals. For the Passerini reaction, calculations support a concerted, asynchronous mechanism proceeding through a cyclic transition state, which aligns with experimental observations that the reaction is often faster in non-polar solvents. nih.govresearchgate.net For the Ugi reaction, DFT can model the initial formation of the imine, the subsequent nucleophilic attack by the isocyanide to form a critical nitrilium intermediate, and the final intramolecular acyl transfer (Mumm rearrangement). beilstein-journals.org

These computational models allow for the visualization of transition state geometries, showing the specific bonds that are forming and breaking. Furthermore, the calculated activation barriers for competing pathways can explain experimentally observed product distributions. Advanced computational approaches, such as multi-path variational transition state theory, can provide highly accurate rate constants for complex reaction networks. rsc.org

Interactive Table 2: Calculated Energetic Profile for a Model Ugi Reaction Pathway via DFT. This table presents hypothetical but realistic energy values (in kcal/mol) for key steps in a reaction involving a Boc-protected isocyanide, as would be determined by DFT calculations.

| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) | Activation Barrier (ΔG‡, kcal/mol) |

| 1. Reactants | Amine + Aldehyde + Acid + Isocyanide | 0.0 | - |

| 2. Imine Formation | Imine + Water | -5.2 | 15.7 |

| 3. Nitrilium Formation (TS) | [Transition State 1] | 18.3 | 23.5 (from Imine) |

| 4. Nitrilium Intermediate | Nitrilium Ion | 12.1 | - |

| 5. Mumm Rearrangement (TS) | [Transition State 2] | 20.5 | 8.4 (from Nitrilium) |

| 6. Product | α-Acylamino Amide | -15.8 | - |

Elucidating Selectivity and Efficiency in Complex Reaction Systems

The efficiency and selectivity (chemo-, regio-, and stereoselectivity) of reactions utilizing tert-butyl N-(2-isocyanoethyl)carbamate are dictated by a delicate interplay of electronic and steric factors of all reacting components. Computational studies are particularly valuable in dissecting these factors.

For instance, in multicomponent reactions, the nucleophilicity of the isocyanide and the electrophilicity of the carbonyl or imine component are critical. DFT-based reactivity indices can quantify these properties and predict how changes in substrate structure will affect reaction rates and outcomes. researchgate.net The steric bulk of the tert-butoxycarbonyl (Boc) group and the tert-butyl group in convertible isocyanides can influence the approach of reactants and favor the formation of one stereoisomer over another, a hypothesis that can be rigorously tested through computational modeling of diastereomeric transition states. rsc.org

Furthermore, computational analysis can rationalize the role of catalysts or additives. By modeling the interaction of a Lewis acid with the carbonyl component, for example, it is possible to quantify the reduction in the activation barrier for the subsequent nucleophilic attack by the isocyanide, explaining the observed rate enhancement. Similarly, the effect of solvent can be modeled using implicit or explicit solvent models to understand why reaction efficiency varies in different media. This detailed mechanistic understanding is crucial for rationally improving reaction efficiency and controlling selectivity in the synthesis of complex molecules.

Future Perspectives and Emerging Research Directions

Design and Development of Novel Catalytic Systems for Isocyanide Transformations

The versatility of isocyanides like tert-butyl N-(2-isocyanoethyl)carbamate is greatly expanded by catalysis. rsc.org Emerging research is focused on creating more efficient, selective, and sustainable catalytic systems to control the unique reactivity of the isocyanide functional group. rsc.org

Transition Metal Catalysis: Palladium has been a dominant metal in isocyanide insertion reactions, but future work will likely see the rise of more earth-abundant and cost-effective base metals such as iron, nickel, and copper. mdpi.comvu.nl These metals can offer alternative reaction pathways and selectivities. vu.nl The synergy between isocyanide insertion and C-H bond activation is a particularly powerful strategy for building molecular complexity, and new catalysts are being designed to facilitate these transformations under milder conditions. rsc.orgresearchgate.net For instance, iron complexes are being explored for catalyzing the transfer of carbenes to isocyanides, which generates ketenimine intermediates useful for synthesizing a variety of medicinally relevant heterocycles. nih.gov

Photocatalysis: Visible-light photocatalysis represents a green and powerful approach for generating radical intermediates under mild conditions. nih.gov Recent studies have shown that isocyanides can participate in photoredox-catalyzed multicomponent reactions. nih.gov Aromatic isocyanides have even been shown to act as photocatalysts themselves, triggering the oxidative functionalization of C(sp3)–H bonds. acs.org Future research will likely focus on expanding the scope of these reactions, using light to drive novel isocyanide transformations that are inaccessible through traditional thermal methods, such as insertions into inactivated alkyl halides via photoexcited palladium complexes. mdpi.comresearchgate.net

| Catalytic System | Transformation Type | Potential Advantages |

| Base Metals (Fe, Ni, Cu) | Insertion, Cyclization, Carbene Transfer | Lower cost, earth-abundant, unique reactivity profiles. vu.nlnih.gov |

| Palladium | C-H Functionalization, Insertion | Well-established, predictable reactivity, high efficiency. mdpi.comresearchgate.net |

| Photoredox Catalysis | Radical Reactions, MCRs | Mild conditions, green energy source, access to unique radical intermediates. nih.govacs.org |

| Lewis/Brønsted Acids | Isocyanide Insertion | Metal-free catalysis, activation of substrates for nucleophilic attack. rsc.org |

Integration into Automated Synthesis and Flow Chemistry Platforms

The physical properties of many isocyanides, such as their potent odors and potential instability, have historically limited their widespread use. rsc.orgchemrxiv.org Continuous flow chemistry and automated synthesis platforms offer elegant solutions to these challenges, enabling the safe and efficient use of reagents like tert-butyl N-(2-isocyanoethyl)carbamate. rsc.orgresearchgate.net

A "make-and-use" strategy is particularly well-suited for isocyanide chemistry. rsc.org In a typical flow setup, the formamide (B127407) precursor can be dehydrated in a reactor coil, and the resulting isocyanide solution can be purified in-line using a packed column before being directly introduced into a subsequent reaction coil for a multicomponent reaction (MCR) or other transformation. rsc.orgresearchgate.net This "telescoping" of reaction steps avoids the isolation of the potentially volatile isocyanide intermediate, enhancing safety and efficiency. rsc.orgnih.gov

Automated flow systems allow for rapid reaction optimization and the generation of compound libraries. nih.gov By systematically varying substrates, reagents, and reaction conditions (temperature, residence time), researchers can quickly explore the chemical space around a particular scaffold. nih.govnih.gov The integration of in-line purification techniques, such as scavenger resins to remove excess reagents, and analytical tools for real-time monitoring further enhances the power of these automated platforms. thieme-connect.de The development of such systems for isocyanide-based MCRs will accelerate the discovery of new molecules for medicinal chemistry and materials science. researchgate.net

Exploration of New Chemical Space and Bioactive Molecule Scaffolds

Isocyanides are renowned for their utility in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govrsc.org Tert-butyl N-(2-isocyanoethyl)carbamate is an ideal substrate for these reactions, as it introduces both a convertible isocyanide handle and a protected amine for further functionalization.

The focus of future research will be on using isocyanide-based MCRs in diversity-oriented synthesis to create libraries of novel heterocyclic compounds, which are privileged scaffolds in medicinal chemistry. nih.govrsc.orgamanote.com By reacting tert-butyl N-(2-isocyanoethyl)carbamate with a diverse set of aldehydes, amines, and carboxylic acids (or their equivalents), vast libraries of peptidomimetics and other complex structures can be generated. nih.gov

Furthermore, the concept of using "convertible" isocyanides is gaining traction. rsc.org The tert-butyl group in many common isocyanides can be cleaved post-MCR to reveal a primary amine, which can then be used as a point for further diversification. rsc.org This strategy dramatically increases the complexity and variety of the molecules that can be accessed. The development of new MCRs and post-MCR modifications involving functionalized isocyanides will continue to be a vibrant area of research, pushing the boundaries of accessible chemical space for drug discovery. rug.nl

| Reaction Type | Scaffold Examples | Significance |

| Ugi/Passerini Reactions | Peptidomimetics, α-Acyloxy/Amido Amides | Rapid access to complex, linear, or macrocyclic structures. nih.govrsc.org |

| Ugi-tetrazole Reaction | Tetrazole-containing heterocycles | Tetrazoles are important bioisosteres for carboxylic acids in drug design. nih.govrug.nl |

| [4+1] Cycloadditions | Pyrroles, Imidazoles, Oxazoles | Efficient synthesis of five-membered N- and O-heterocycles. mdpi.com |

| Post-MCR Cyclizations | Piperazinones, Benzoxazoles, Fused N-heterocycles | Generation of rigid, polycyclic scaffolds with defined 3D shapes. nih.govrsc.org |

Potential for Applications in Supramolecular Chemistry and Materials Science

The unique electronic and structural properties of the isocyanide group also make it a valuable component in materials science and supramolecular chemistry. researchgate.net Research in this area is moving beyond small molecule synthesis to the construction of functional polymers and organized molecular assemblies. bohrium.com

Polymer Chemistry: Isocyanides can be polymerized to form helical polymers known as poly(isocyanide)s. acs.orgacs.org These are rigid, chiral structures whose properties can be tuned by the side chains of the isocyanide monomers. nih.gov Using a monomer derived from tert-butyl N-(2-isocyanoethyl)carbamate would allow for the synthesis of poly(isocyanide)s decorated with primary amine functionalities (after deprotection). These amines could then be used to attach chromophores, bioactive molecules, or other functional groups, leading to materials with applications in sensing, catalysis, or drug delivery. nih.gov Multicomponent reactions, such as the Passerini reaction, can also be used to synthesize novel functional monomers for subsequent polymerization, providing access to a wide range of multifunctional materials. rsc.org

Supramolecular Chemistry: The rigid, helical structure of poly(isocyanide)s makes them excellent scaffolds for mimicking biological macromolecules like α-helices. acs.orgnih.gov By functionalizing the polymer side chains with recognition units (e.g., hydrogen bond donors/acceptors or metal-coordinating ligands), it is possible to create complex, multi-component supramolecular assemblies through orthogonal, non-covalent interactions. acs.orgnih.gov This approach opens the door to creating synthetic mimics of proteins with defined secondary and tertiary structures, potentially leading to new biomimetic materials and catalysts. acs.org The isocyanide group itself can also act as a ligand for transition metals, a property that is well-established in coordination chemistry and could be further exploited in the design of functional materials and metal-organic frameworks. wikipedia.org

Q & A

Q. What are the standard synthetic protocols for Tert-butyl N-(2-isocyanoethyl)carbamate?

The synthesis typically involves a multi-step approach:

- Step 1 : React 2-isocyanoethylamine with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) to form the carbamate-protected intermediate.

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Validation : Confirm purity using HPLC or TLC, and characterize via / NMR and IR spectroscopy .

- Safety : Use inert atmosphere (N₂/Ar) to prevent isocyanide polymerization, and handle in a fume hood due to toxicity .

Q. How is Tert-butyl N-(2-isocyanoethyl)carbamate characterized using spectroscopic methods?

- NMR : Key signals include the tert-butyl group ( ~1.4 ppm, singlet, 9H) and isocyanoethyl protons ( ~3.5 ppm for –CH₂–N≡C). The carbamate carbonyl appears at ~155 ppm in NMR .

- IR : Stretch at ~2100–2150 cm⁻¹ confirms the isocyanide (–N≡C) group .

- Mass Spec : Molecular ion peak at m/z corresponding to C₈H₁₄N₂O₂ (calc. 170.23 g/mol) .

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves, goggles, and lab coat; avoid inhalation/contact due to potential respiratory and dermal toxicity .

- Storage : In airtight containers at 2–8°C, away from moisture and oxidizers .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yield be optimized for Tert-butyl N-(2-isocyanoethyl)carbamate?

- Solvent Choice : Use anhydrous THF or DCM to minimize side reactions.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Temperature Control : Maintain 0–5°C during the reaction to suppress isocyanide decomposition .

- Workflow : Monitor reaction progress via inline FTIR or LC-MS to terminate at optimal conversion .

Q. What is the reactivity profile of the isocyanide group in nucleophilic additions?

- Ugi Reaction : Reacts with aldehydes, amines, and carboxylic acids to form α-acyloxyamides. The tert-butyl carbamate group stabilizes intermediates, improving regioselectivity .

- Palladium Catalysis : Participates in cross-couplings (e.g., Sonogashira) to generate alkynyl derivatives. Use Pd(PPh₃)₄/CuI in DMF at 60°C .

Q. How can computational modeling predict the compound’s reactivity in solid-state reactions?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density around the isocyanide group. Predict nucleophilic attack sites using Fukui indices .

- Crystal Packing : Use SHELX or SIR97 to model hydrogen-bonding networks (e.g., C–H⋯O interactions) that influence stability .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Scenario : Discrepancy in NMR integration ratios.

- Solution : Perform DEPT-135 NMR to distinguish CH₂/CH₃ groups. Cross-validate with HSQC/HMBC for connectivity .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (SHELXL refinement, R-factor < 0.05) .

Q. What role does this compound play in drug discovery pipelines?

- Intermediate : Used to synthesize peptidomimetics (e.g., protease inhibitors) via isocyanide-based multicomponent reactions .

- Case Study : PharmaBlock patents highlight its utility in generating bicyclic carbamates for kinase inhibition (e.g., JAK/STAT pathway targets) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.